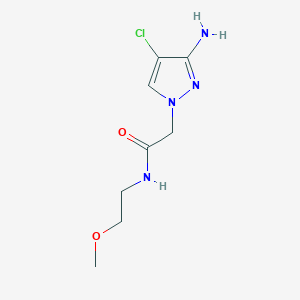

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide

Description

Properties

Molecular Formula |

C8H13ClN4O2 |

|---|---|

Molecular Weight |

232.67 g/mol |

IUPAC Name |

2-(3-amino-4-chloropyrazol-1-yl)-N-(2-methoxyethyl)acetamide |

InChI |

InChI=1S/C8H13ClN4O2/c1-15-3-2-11-7(14)5-13-4-6(9)8(10)12-13/h4H,2-3,5H2,1H3,(H2,10,12)(H,11,14) |

InChI Key |

NBWINZYZVKBQKE-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)CN1C=C(C(=N1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

The key structural feature of the compound is the 3-amino-4-chloro-1H-pyrazolyl moiety. The synthesis of 5-aminopyrazoles, which includes 3-amino-1H-pyrazoles, is generally achieved by condensation reactions involving β-ketonitriles and hydrazines. This method is widely recognized as versatile and efficient:

Condensation of β-ketonitriles with hydrazines: The terminal nitrogen of hydrazine nucleophilically attacks the carbonyl carbon of β-ketonitrile, forming hydrazones. Subsequent intramolecular cyclization occurs by attack on the nitrile carbon, yielding 5-aminopyrazoles.

For the chloro-substituted pyrazole, chlorination can be introduced either by starting with appropriately substituted β-ketonitriles or by post-cyclization electrophilic chlorination.

Alternative routes involve the use of α-oxoketene dithioacetals and amines, followed by cyclocondensation with hydrazine to access substituted pyrazoles with amino groups at the 3-position.

Introduction of the N-(2-methoxyethyl)acetamide Side Chain

The acetamide side chain bearing the 2-methoxyethyl substituent is typically introduced via alkylation and subsequent amide bond formation:

Alkylation of pyrazole nitrogen: The pyrazole nitrogen (N1) is alkylated using haloacetamides such as bromoacetamide or iodoacetamide. The reaction is often catalyzed by iodide salts (e.g., sodium iodide or potassium iodide) to enhance reactivity.

Use of dipolar aprotic solvents: Solvents such as acetone or ethylene glycol dimethyl ether under reflux conditions facilitate the alkylation step.

Coupling with 2-methoxyethylamine: The haloacetamide intermediate can be reacted with 2-methoxyethylamine to form the N-(2-methoxyethyl)acetamide moiety.

Chlorination and Amination Steps

Selective chlorination: The 4-position chlorine on the pyrazole ring is introduced either by using chlorinated precursors or via electrophilic chlorination after pyrazole formation.

Amination: The 3-amino group is introduced during the pyrazole ring formation by using hydrazine derivatives or by substitution reactions on pyrazole intermediates bearing leaving groups at the 3-position.

Typical Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Condensation & cyclization | β-Ketonitrile + hydrazine hydrate | 3-Amino-1H-pyrazole core |

| 2 | Electrophilic chlorination | Chlorinating agent (e.g., N-chlorosuccinimide) | 4-Chloro-3-amino-1H-pyrazole |

| 3 | N-Alkylation | Bromoacetamide or iodoacetamide, NaI catalyst, acetone reflux | N-(haloacetamide)-pyrazole intermediate |

| 4 | Amide formation | 2-Methoxyethylamine, base or coupling agent | 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide |

Research Findings and Optimization Notes

Catalyst use: Iodide salts significantly improve alkylation yields by facilitating halide exchange and increasing electrophilicity of haloacetamides.

Solvent choice: Dipolar aprotic solvents with boiling points below 200 °C, such as acetone or ethylene glycol dimethyl ether, provide optimal reaction conditions for alkylation.

Temperature control: Reflux temperatures are typically employed to drive the alkylation to completion without decomposition.

Purification: Intermediate and final compounds are purified by standard chromatographic methods or crystallization.

Yield considerations: The multi-step synthesis requires careful control of reaction conditions to maximize yield and purity, especially in the chlorination and alkylation steps.

Comprehensive Data Table of Key Intermediates and Conditions

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction of the chloro group can lead to the formation of the corresponding dechlorinated pyrazole derivative.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Dechlorinated pyrazole derivatives.

Substitution: Functionalized pyrazole derivatives with various substituents.

Scientific Research Applications

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide has several applications in scientific research:

Medicinal Chemistry: As a pharmacophore in the design of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

Biological Studies: Used as a tool compound to study the biological pathways and molecular targets involved in disease processes.

Chemical Biology: Employed in the development of chemical probes to investigate protein-ligand interactions and enzyme mechanisms.

Industrial Applications: Potential use in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-n-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the target, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetamides

(a) 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()

- Structural Features: The pyrazole core is substituted with amino, methylthio (SMe), and a 1,2,4-oxadiazole moiety. The acetamide is linked to a 2-chlorobenzyl group.

- Key Differences : The oxadiazole and methylthio groups introduce enhanced π-π stacking and hydrophobic interactions, respectively, compared to the chloro and methoxyethyl groups in the target compound. The 2-chlorobenzyl substituent increases steric bulk and lipophilicity.

- Functional Implications : The oxadiazole group may improve metabolic stability, while the methylthio group could modulate redox activity .

(b) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide ()

Benzimidazole-Pyrazole Hybrids ()

Compounds such as N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides feature a benzimidazole core instead of a pyrazole.

- Structural Features : The acetamide connects benzimidazole and pyrazole rings, with variations in substituents (e.g., triazole, tetrazole).

- However, this increases molecular weight and reduces bioavailability compared to the simpler pyrazole-based target compound.

- Functional Implications : These hybrids are often explored as kinase inhibitors or antimicrobial agents due to their dual heterocyclic motifs .

Methoxyethyl-Substituted Analogs (–9)

Compounds like N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(1-(2-methoxyethyl)piperidin-4-ylidene)acetamide () share the 2-methoxyethyl group.

- Structural Features : A methoxyethyl group is attached to a piperidine or acetamide moiety.

- Key Differences: The quinoline and piperidine groups introduce basicity and conformational flexibility, contrasting with the pyrazole’s rigidity.

- Functional Implications : Methoxyethyl groups improve solubility and reduce plasma protein binding, a feature likely shared with the target compound .

Data Table: Structural and Functional Comparison

Key Research Findings and Gaps

- Hydrogen-Bonding Patterns: The target compound’s NH₂ and amide groups likely participate in hydrogen bonding, similar to FPR2 agonists described in , which utilize pyridazinone cores for receptor activation .

- Solubility vs. Bioactivity : The methoxyethyl group may enhance aqueous solubility compared to hydrophobic analogs (e.g., chlorobenzyl in ), but this requires experimental validation .

- Pharmacological Data Gap: No direct activity data exist for the target compound, unlike its analogs in and , which show receptor-specific effects (e.g., FPR2 agonism, atherosclerosis targeting) .

Biological Activity

2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide is a compound of interest due to its potential therapeutic applications. This article aims to summarize the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of a pyrazole ring substituted with an amino group and a chloro atom, linked to an acetamide moiety with a methoxyethyl side chain. This unique structure contributes to its biological activities.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Compounds containing the pyrazole core have been recognized for their anti-inflammatory effects. Celecoxib, a well-known pyrazole derivative, is used clinically for its anti-inflammatory properties. Similar mechanisms may be anticipated for this compound, potentially through inhibition of cyclooxygenase enzymes .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. For example, certain pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar to other pyrazole derivatives, it may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Interaction with Receptors : The compound could interact with various biological receptors, modulating signaling pathways that lead to therapeutic effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial activity of pyrazole derivatives; found significant inhibition against Gram-positive and Gram-negative bacteria. |

| Study 2 | Evaluated anti-inflammatory effects; demonstrated reduction in inflammatory markers in vitro. |

| Study 3 | Assessed cytotoxicity against cancer cell lines; showed promising results indicating potential for further development as an anticancer agent. |

Q & A

Q. What are the established synthesis routes for 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide?

The compound is synthesized via pyrazole ring formation followed by substitutions. Key steps include:

- Pyrazole Core Construction : Cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds.

- Substitution Reactions : Chlorination at the 4-position and amidation at the 1-position using chloroacetyl chloride or similar reagents.

- Functionalization : Introduction of the 2-methoxyethyl group via nucleophilic substitution. Optimized conditions (e.g., triethylamine as a base, dichloromethane as solvent) improve yields .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (229.69 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. How is the molecular structure of this compound validated?

The molecular formula (C₁₀H₁₄ClN₃O) and CAS number (1565064-95-0) are confirmed via combinatorial analysis of NMR, MS, and elemental analysis. Computational tools (e.g., DFT calculations) may supplement experimental data to resolve ambiguities .

Advanced Research Questions

Q. How can synthesis protocols be optimized to improve selectivity for specific biological targets?

Strategies include:

- Substituent Tuning : Systematic modification of the pyrazole’s 3-amino and 4-chloro groups to enhance binding affinity.

- Solvent/Catalyst Screening : Testing polar aprotic solvents (DMF, DMSO) and catalysts (e.g., Pd/C for cross-coupling) to reduce side reactions.

- Purification Techniques : Use of preparative HPLC or column chromatography to isolate high-purity intermediates .

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across studies?

- Comparative Assays : Parallel testing in standardized cell lines (e.g., HeLa, MCF-7) under controlled conditions (pH, temperature).

- Structural-Activity Relationship (SAR) Analysis : Correlating substituent variations (e.g., methoxyethyl vs. ethyl groups) with activity profiles.

- Meta-Analysis : Cross-referencing data from proteomics studies and enzyme inhibition assays to identify confounding variables .

Q. What methodologies are employed to investigate the compound’s mechanism of action in cancer pathways?

- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorogenic substrates.

- Molecular Docking : Computational modeling (AutoDock, Schrödinger) to predict binding modes with target proteins.

- Transcriptomic Profiling : RNA-seq to assess downstream gene expression changes in treated cell lines .

Q. How can the compound’s stability under physiological conditions be assessed?

- Stress Testing : Incubation at 37°C in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) for 24–72 hours.

- Degradation Monitoring : LC-MS/MS to detect hydrolysis products (e.g., carboxylic acid derivatives).

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point stability .

Q. What experimental designs are suitable for studying the compound’s interaction with inflammatory response enzymes?

- Kinetic Studies : Time-resolved measurements of COX-2 or LOX inhibition using spectrophotometric assays.

- In Vivo Models : Murine models of inflammation (e.g., carrageenan-induced paw edema) with dose-response analysis.

- Crystallography : Co-crystallization with target enzymes to resolve binding interactions at atomic resolution .

Data Contradiction and Validation

Q. How can discrepancies in reported biological potency be addressed?

- Reproducibility Checks : Independent replication of assays with blinded sample allocation.

- Batch Analysis : Compare activity across synthesized batches to rule out impurities (e.g., via HPLC purity >98%).

- Cross-Platform Validation : Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.